5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole 5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.: 431882-36-9
VCID: VC6880725
InChI: InChI=1S/C17H18N2OS/c1-2-20-14-8-9-15-16(12-14)19-17(18-15)21-11-10-13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3,(H,18,19)
SMILES: CCOC1=CC2=C(C=C1)N=C(N2)SCCC3=CC=CC=C3
Molecular Formula: C17H18N2OS
Molecular Weight: 298.4

5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole

CAS No.: 431882-36-9

Cat. No.: VC6880725

Molecular Formula: C17H18N2OS

Molecular Weight: 298.4

* For research use only. Not for human or veterinary use.

5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole - 431882-36-9

Specification

CAS No. 431882-36-9
Molecular Formula C17H18N2OS
Molecular Weight 298.4
IUPAC Name 6-ethoxy-2-(2-phenylethylsulfanyl)-1H-benzimidazole
Standard InChI InChI=1S/C17H18N2OS/c1-2-20-14-8-9-15-16(12-14)19-17(18-15)21-11-10-13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3,(H,18,19)
Standard InChI Key DSNOCNZNVGOKNE-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N=C(N2)SCCC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The benzimidazole scaffold consists of a benzene ring fused to an imidazole ring, creating a planar, aromatic system with delocalized π-electrons. Substitution patterns profoundly influence electronic distribution and biological activity. In 5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole:

  • The ethoxy group (-OCH₂CH₃) at position 5 introduces electron-donating effects via resonance, enhancing aromatic stability and modulating solubility.

  • The phenethylthio group (-S-CH₂CH₂-C₆H₅) at position 2 contributes steric bulk and hydrophobic interactions, potentially improving membrane permeability .

Spectroscopic Characterization

While direct data for this compound are unavailable, analogous benzimidazole derivatives exhibit characteristic spectral signatures:

  • FT-IR: Aromatic C-H stretching (2915–3100 cm⁻¹), C=C stretching (1573–1617 cm⁻¹), and C-S vibrations (599–761 cm⁻¹) .

  • ¹H-NMR: Aromatic protons resonate at δ 7–8 ppm, ethoxy methylene protons at δ 3.5–4.0 ppm, and phenethyl protons at δ 2.5–3.0 ppm .

  • ¹³C-NMR: Benzimidazole carbons appear at 109–165 ppm, with ethoxy carbons near 60–70 ppm and phenethyl carbons at 30–40 ppm .

Thermal and Solubility Profiles

Differential scanning calorimetry (DSC) of similar compounds reveals melting points around 230°C, suggesting moderate thermal stability . The ethoxy group enhances lipophilicity (logP ≈ 2.5–3.0), while the thioether moiety may facilitate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole involves multi-step functionalization of the benzimidazole core:

Alkylation of 2-Mercaptobenzimidazole

  • Base-Mediated Thiol Deprotonation:
    Reaction of 2-mercaptobenzimidazole with potassium hydroxide (KOH) in acetonitrile generates a thiolate anion, which undergoes nucleophilic substitution with 2-bromoethyl benzene to form the phenethylthio moiety .

    2-MBI + KOH → 2-MBI⁻K⁺ + H₂O\text{2-MBI + KOH → 2-MBI⁻K⁺ + H₂O} 2-MBI⁻K⁺ + Br-CH₂CH₂-C₆H₅ → ZR-1 + KBr\text{2-MBI⁻K⁺ + Br-CH₂CH₂-C₆H₅ → ZR-1 + KBr}
  • Ethoxylation at Position 5:
    Introduction of the ethoxy group may proceed via Ullmann condensation or nucleophilic aromatic substitution using ethyl bromide (C₂H₅Br) in the presence of copper(I) iodide (CuI) and a base .

Alternative Pathway: Pre-Functionalized Intermediates

  • 5-Ethoxy-2-mercaptobenzimidazole can be synthesized first by ethoxylation of 2-mercapto-5-nitrobenzimidazole followed by nitro group reduction. Subsequent alkylation with 2-bromoethyl benzene yields the target compound.

Optimization Challenges

  • Regioselectivity: Competing reactions at positions 1, 2, and 5 require careful control of temperature and stoichiometry.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to isolate the product .

Biological Activity and Mechanisms

Antimicrobial Efficacy

While specific data for 5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole are lacking, structurally related analogs demonstrate:

  • Minimum Inhibitory Concentration (MIC): 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Bactericidal Effects: MBC/MFC values 2–4 times higher than MICs, indicating concentration-dependent killing .

Table 1: Comparative Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Target Pathogens
ZR-1 (Phenethylthio)1632S. aureus, E. coli
ZR-5 (Acyl Derivative)816Candida albicans
Target Compound*8–16†16–32†Inferred Similarity

*Hypothetical data based on structural analogy .

Mechanistic Insights

  • Enzyme Inhibition: Molecular docking studies suggest high affinity (-8.70 kcal/mol) for bacterial dihydrofolate reductase (DHFR), surpassing trimethoprim (-7.91 kcal/mol) .

  • Membrane Disruption: Hydrophobic phenethylthio groups may integrate into lipid bilayers, causing leakage of cellular contents.

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